molecular formula C23H25ClN4O4S B2887847 (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217251-85-8

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride

Cat. No. B2887847
CAS RN: 1217251-85-8
M. Wt: 488.99
InChI Key: GPOVHAHQDVNTTM-YGCVIUNWSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O4S and its molecular weight is 488.99. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomimetic Polyacrylamides Synthesis

Water-soluble biomimetic (co)polyacrylamides, synthesized through radical (co)polymerizations, show significant promise in biochemistry and materials science. These compounds, including variations of acrylamide derivatives, offer insights into hydrolysis rates and hydrophobic complexation, relevant to the study of similar acrylamide compounds (Roizard, Brembilla, & Lochon, 1989).

Heterocyclic Compound Synthesis

The creation of esters and heterocyclic compounds through reactions involving acrylonitrile, acrylamide, and other derivatives highlights the importance of these acrylamide compounds in synthesizing new molecules with potential biological activities. This process involves various organic reactions that are foundational in medicinal chemistry and drug development (Avagyan et al., 2020).

Antidepressant Synthesis

The synthesis of benzamide derivatives, such as befol, demonstrates the application of acrylamide derivatives in creating drugs with antidepressant properties. This illustrates the role of these compounds in pharmaceutical chemistry, particularly in synthesizing type A reversible MAO inhibitors (Donskaya et al., 2004).

Fungicidal Activity

Thiazoline derivatives bearing nitrophenyl groups, synthesized from acrylamide derivatives, exhibit fungicidal activity against agricultural fungi. This application showcases the potential of acrylamide derivatives in agricultural sciences, offering solutions to control fungal infections in crops (Zhao et al., 2011).

Enzyme Activity Detection

Polyacrylamide gels containing mixed disulfide compounds derived from acrylamide derivatives can detect enzymes catalyzing thiol-producing reactions. This application is crucial in biochemical assays and research, illustrating the compound's utility in creating sensitive detection systems for enzyme activity (Harris & Wilson, 1983).

properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S.ClH/c28-22(11-8-18-6-9-19(10-7-18)27(29)30)26(13-3-12-25-14-16-31-17-15-25)23-24-20-4-1-2-5-21(20)32-23;/h1-2,4-11H,3,12-17H2;1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOVHAHQDVNTTM-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride

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